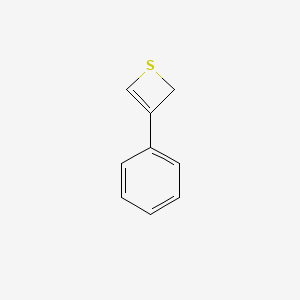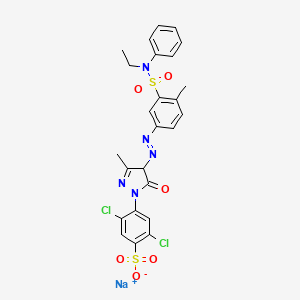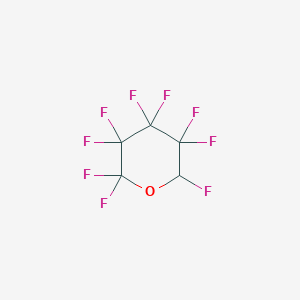
2,2,3,3,4,4,5,5,6-Nonafluorooxane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,3,3,4,4,5,5,6-Nonafluorooxane is a fluorinated organic compound with the molecular formula C₅HF₉O. It is a member of the perfluoroalkyl ethers, known for their high thermal stability and chemical resistance. These properties make it valuable in various industrial and scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3,4,4,5,5,6-Nonafluorooxane typically involves the fluorination of oxane derivatives. One common method is the direct fluorination of tetrahydrofuran (THF) using elemental fluorine or fluorinating agents like cobalt trifluoride (CoF₃) under controlled conditions. The reaction is usually carried out at low temperatures to prevent over-fluorination and degradation of the product.
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure precise control over reaction conditions. This method enhances yield and purity while minimizing the formation of by-products. The use of advanced fluorinating agents and catalysts can further optimize the process.
Analyse Des Réactions Chimiques
Types of Reactions
2,2,3,3,4,4,5,5,6-Nonafluorooxane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form perfluorinated carboxylic acids.
Reduction: Reduction reactions can yield partially fluorinated ethers.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions.
Major Products Formed
Oxidation: Perfluorinated carboxylic acids.
Reduction: Partially fluorinated ethers.
Substitution: Various functionalized fluorinated ethers.
Applications De Recherche Scientifique
2,2,3,3,4,4,5,5,6-Nonafluorooxane has diverse applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis due to its inertness and stability.
Biology: Employed in the study of fluorinated compounds’ interactions with biological systems.
Medicine: Investigated for its potential use in drug delivery systems and imaging agents.
Industry: Utilized in the production of high-performance lubricants, coatings, and surfactants.
Mécanisme D'action
The mechanism of action of 2,2,3,3,4,4,5,5,6-Nonafluorooxane involves its interaction with molecular targets through its highly electronegative fluorine atoms. These interactions can influence the compound’s reactivity and stability. The pathways involved often include the formation of strong hydrogen bonds and van der Waals forces, contributing to its unique properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
Perfluorooctane: Another perfluorinated compound with similar stability but different applications.
Perfluorobutanesulfonyl fluoride: Used in similar industrial applications but has different reactivity.
Perfluorohexane: Shares some physical properties but differs in chemical behavior.
Uniqueness
2,2,3,3,4,4,5,5,6-Nonafluorooxane is unique due to its specific fluorination pattern, which imparts distinct chemical and physical properties. Its high thermal stability and resistance to chemical degradation make it particularly valuable in applications requiring extreme conditions.
Propriétés
Numéro CAS |
65601-69-6 |
|---|---|
Formule moléculaire |
C5HF9O |
Poids moléculaire |
248.05 g/mol |
Nom IUPAC |
2,2,3,3,4,4,5,5,6-nonafluorooxane |
InChI |
InChI=1S/C5HF9O/c6-1-2(7,8)3(9,10)4(11,12)5(13,14)15-1/h1H |
Clé InChI |
WMQSYSSRQDNKIS-UHFFFAOYSA-N |
SMILES canonique |
C1(C(C(C(C(O1)(F)F)(F)F)(F)F)(F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[2-(1-Phthalazinyl)hydrazinylidene]pentanoic acid](/img/structure/B14467340.png)

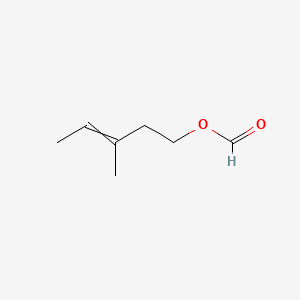
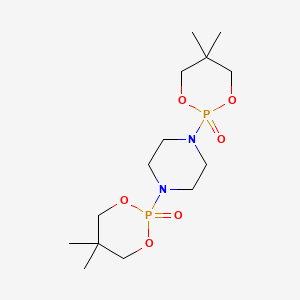
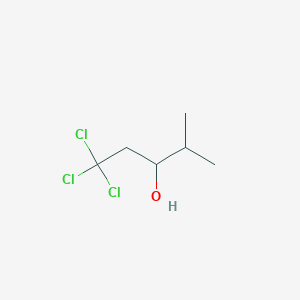
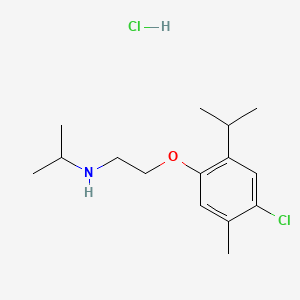

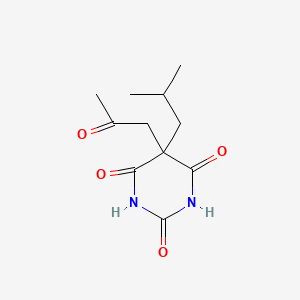

![4-([2,6'-Biquinolin]-2'-yl)aniline](/img/structure/B14467396.png)
![2,2'-Sulfonylbis[N-(propan-2-yl)benzamide]](/img/structure/B14467402.png)
